3-(2,2-Difluoroethoxy)prop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(2,2-Difluoroethoxy)prop-1-yne can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with difluoroethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(2,2-Difluoroethoxy)prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, carbonyl compounds, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluoroethoxy)prop-1-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluoroethoxy)prop-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-(2,2-Difluoroethoxy)prop-1-yne can be compared with other similar compounds such as:
3-(2,2-Difluoroethoxy)prop-1-ene: This compound has a similar structure but with a double bond instead of a triple bond, leading to different reactivity and applications.
3-(2,2-Difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine: This compound contains a piperidine ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the difluoroethoxy group and the prop-1-yne moiety, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
2164359-01-5 |
---|---|
Molekularformel |
C5H6F2O |
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
3-(2,2-difluoroethoxy)prop-1-yne |
InChI |
InChI=1S/C5H6F2O/c1-2-3-8-4-5(6)7/h1,5H,3-4H2 |
InChI-Schlüssel |
KHOHVPYOXLNELV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.